molecular formula C10H13NO5S B8336227 N-(Phenylsulfonyl)-L-serine methyl ester

N-(Phenylsulfonyl)-L-serine methyl ester

Cat. No.: B8336227
M. Wt: 259.28 g/mol
InChI Key: FZFLJJRZBOUHCJ-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)-L-serine methyl ester is a serine-derived compound characterized by a phenylsulfonyl group attached to the amino group and a methyl ester protecting the carboxyl group. This structure confers unique chemical properties, making it valuable in organic synthesis, particularly in peptide chemistry and glycobiology. The phenylsulfonyl group enhances electrophilicity at the nitrogen, facilitating nucleophilic substitutions or metal-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-(benzenesulfonamido)-3-hydroxypropanoate

InChI

InChI=1S/C10H13NO5S/c1-16-10(13)9(7-12)11-17(14,15)8-5-3-2-4-6-8/h2-6,9,11-12H,7H2,1H3

InChI Key

FZFLJJRZBOUHCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-L-serine methyl ester (Boc-Ser-OMe)

  • Structure: Features a tert-butoxycarbonyl (Boc) group on the amino group and a methyl ester on the carboxyl.
  • Reactivity : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), which is critical in stepwise peptide synthesis .
  • Applications : Widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with orthogonal protecting strategies. Yields in glycosylation reactions range from 64% to 85% depending on conditions .

O-(3,4-Dihydroxyphenylpropanoyl)-L-serine ethyl ester (38a)

  • Structure : Contains a dihydrocaffeoyl group esterified to the serine hydroxyl and an ethyl ester on the carboxyl.
  • Antioxidant Activity: Exhibits a TEAC (Trolox Equivalent Antioxidant Capacity) value of 1.75–2.08, comparable to dihydrocaffeic acid derivatives. The catechol ring stabilizes phenoxyl radicals, enhancing antioxidant properties .

N-[2-(Benzyloxy)benzoyl]-L-serine methyl ester (20)

  • Structure: A benzyloxy-substituted benzoyl group on the amino group.
  • Synthesis : Isolated in 30% yield after recrystallization. NMR data (δ = 3.66 ppm for methyl; δ = 7.07–7.47 ppm for aromatic protons) confirm structural integrity .

N-(4-Pentenoyl)-L-serine methyl ester

  • Structure: 4-Pentenoyl group on the amino terminus.
  • Biological Relevance : Used in bacterial cell wall synthesis as a substrate for FemXWv transferase, demonstrating 95% yield in enzymatic assays .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-(Phenylsulfonyl)-L-serine methyl ester Phenylsulfonyl (N), methyl ester ~297 (estimated) Peptide synthesis, cross-coupling
N-(tert-Butoxycarbonyl)-L-serine methyl ester Boc (N), methyl ester 217.25 Orthogonal protection in SPPS
O-(3,4-Dihydroxyphenylpropanoyl)-L-serine ethyl ester Dihydrocaffeoyl (O), ethyl ester 325.34 Antioxidant (TEAC: 1.75–2.08)
N-[2-(Benzyloxy)benzoyl]-L-serine methyl ester Benzyloxybenzoyl (N), methyl ester 357.38 Metal-binding studies
N-(4-Pentenoyl)-L-serine methyl ester 4-Pentenoyl (N), methyl ester 215.26 Substrate for bacterial cell wall enzymes

Limitations and Contradictions

  • Yield Variability: Boc-Ser-OMe synthesis yields range from 64% to 85% depending on glycosyl donors and reaction scales , highlighting sensitivity to experimental conditions.

Preparation Methods

Esterification Followed by Sulfonylation

This two-step approach leverages established esterification protocols followed by amino-group sulfonylation:

Synthesis of L-Serine Methyl Ester Hydrochloride

The hydrochloride salt is synthesized via reaction of L-serine with methanol and thionyl chloride under controlled conditions (0–10°C initial cooling, 35–40°C reaction temperature, 24–48 h duration). Key parameters include:

  • Solvent : Methanol (liquid-solid ratio 3–5 L/kg)

  • Thionyl chloride stoichiometry : 1.35–1.7:1 mass ratio to L-serine

  • Yield : 93–99.5% after crystallization and vacuum drying.

Deprotonation and Sulfonylation

The hydrochloride salt is neutralized to free the amine, which subsequently reacts with phenylsulfonyl chloride:

  • Deprotonation : Treatment with aqueous NaOH or KOH liberates the free amine.

  • Sulfonylation : Reaction with phenylsulfonyl chloride (1.1–1.2 eq) in dichloromethane or THF, catalyzed by triethylamine or pyridine (0–5°C, 4–6 h).

  • Workup : Aqueous extraction and recrystallization from ethanol/water.

Yield : 80–85% (estimated from analogous sulfonylation in).

Sulfonylation Followed by Esterification

This route faces challenges due to the incompatibility of sulfonamides with acidic esterification conditions:

  • Sulfonylation : L-serine’s amino group is protected with phenylsulfonyl chloride in aqueous base (pH 9–10, 0°C).

  • Esterification : Thionyl chloride in methanol converts the carboxyl group to methyl ester. However, sulfonamide cleavage may occur under acidic conditions, reducing yields to ≤50%.

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Esterification : Elevated temperatures (35–40°C) improve reaction rates but risk racemization. Patent data suggests 38°C for 48 h maximizes yield (99.5%) while preserving chirality.

  • Sulfonylation : Substoichiometric phenylsulfonyl chloride (1.1 eq) minimizes di-sulfonylation byproducts.

Solvent Recycling

Methanol recovery from esterification (via centrifugation and distillation) reduces costs and waste, as demonstrated in industrial-scale L-serine methyl ester production.

Analytical Characterization

Spectral Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.8–7.6 (m, 5H, PhSO₂), 4.3 (m, 1H, CH), 3.8 (s, 3H, OCH₃), 3.6 (dd, 2H, CH₂OH).

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN).

Comparative Yields

MethodStep 1 YieldStep 2 YieldOverall Yield
Esterification → Sulfonylation93–99.5%80–85%74–85%
Sulfonylation → Esterification90–95%50–60%45–57%

Applications and Derivatives

This compound serves as a precursor for:

  • D-Penicillamine analogs : Via Grignard addition and oxidation, as outlined in.

  • Peptide backbone modifications : Sulfonamide groups enhance proteolytic stability.

Q & A

Q. Methodological Answer :

  • NMR : ¹H NMR (sulfonyl aromatic protons at δ 7.5–8.0 ppm; methyl ester at δ 3.7 ppm), ¹³C NMR (carbonyl at δ 170 ppm).
  • IR : Confirm ester (C=O stretch at 1740 cm⁻¹) and sulfonamide (S=O stretches at 1160 and 1360 cm⁻¹).
  • HR-MS : Exact mass verification (e.g., [M+H]⁺ for C₁₁H₁₅NO₅S: theoretical 274.0748) .

Advanced: What computational tools predict the reactivity of this compound in peptide coupling reactions?

Methodological Answer :
Use density functional theory (DFT) at the B3LYP/6-31G* level to model nucleophilic attack at the ester carbonyl. Key parameters:

  • Activation Energy : Compare energy barriers for acyl transfer vs. side reactions (e.g., sulfonamide cleavage).
  • Solvent Effects : Include implicit solvent models (e.g., PCM for CH₂Cl₂) to refine predictions .

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